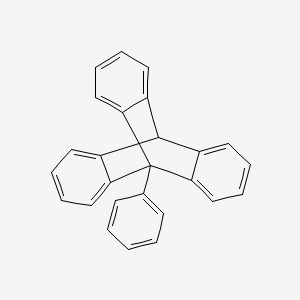
9-Phenyltriptycene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyltriptycene is a derivative of triptycene, a unique hydrocarbon characterized by its propeller-shaped molecular structure This compound consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by various functionalization steps. One common method includes the treatment of 9-phenyl-9-ethyl-10-methylene-9,10-dihydroanthracene with polyphosphoric acid, yielding 9-ethyl-10-methyl triptycene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenyltriptycene undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like n-butyllithium and copper(I) halide for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: n-Butyllithium followed by copper(I) halide in an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
9-Phenyltriptycene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
Mécanisme D'action
The mechanism of action of 9-Phenyltriptycene is primarily based on its ability to interact with other molecules through π-π stacking and other non-covalent interactions. These interactions can influence molecular recognition, self-assembly, and catalysis processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or material science .
Comparaison Avec Des Composés Similaires
Triptycene: The parent compound, lacking the phenyl group at the 9th position.
9-Bromotriptycene: A halogenated derivative with different reactivity and applications.
9-Phosphinotriptycene: A phosphorus-containing derivative used in studies of restricted rotation.
Uniqueness: 9-Phenyltriptycene stands out due to the presence of the phenyl group, which enhances its chemical reactivity and potential for functionalization. This makes it a versatile building block for various applications in chemistry, biology, and materials science.
Propriétés
Numéro CAS |
20466-07-3 |
|---|---|
Formule moléculaire |
C26H18 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C26H18/c1-2-10-18(11-3-1)26-22-15-7-4-12-19(22)25(20-13-5-8-16-23(20)26)21-14-6-9-17-24(21)26/h1-17,25H |
Clé InChI |
XCTQVOJXLXFEML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)C6=CC=CC=C36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


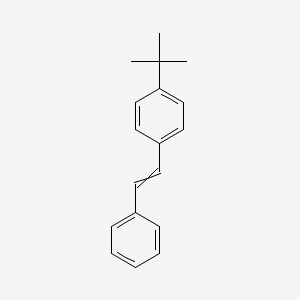
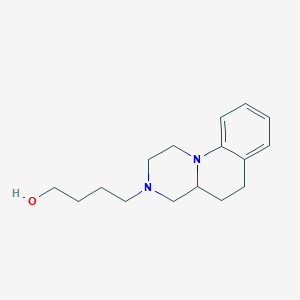

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)

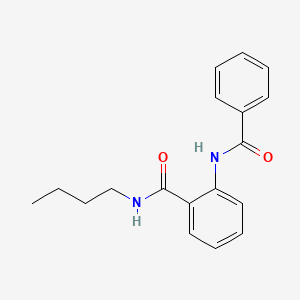
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
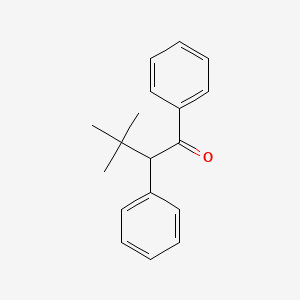

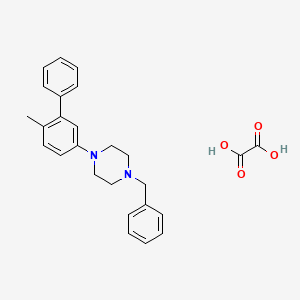
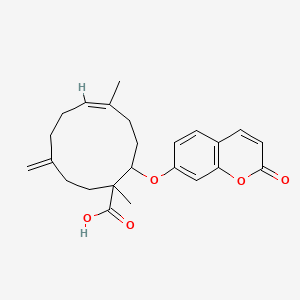
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)


